N-(3-(5-Methylfuran-2-yl)phenyl)acetamide
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Overview
Description
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a furan ring substituted with a methyl group at the 5-position, which is connected to a phenyl ring through a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide typically involves the reaction of 3-(5-Methylfuran-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,10-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Uniqueness
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is unique due to its specific substitution pattern on the furan and phenyl rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[3-(5-methylfuran-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-13(16-9)11-4-3-5-12(8-11)14-10(2)15/h3-8H,1-2H3,(H,14,15) |
InChI Key |
WBAZCSNQDXCDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
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